N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
Historical Development of Benzothiazole Amide Research
The benzothiazole scaffold first entered scientific literature in 1887 when A.W. Hofmann synthesized 2-substituted derivatives through cyclization reactions. Early 20th-century studies revealed the core’s unusual stability compared to other heterocycles, attributed to sulfur’s electron-withdrawing effects and the fused benzene ring’s aromatic stabilization. The 1970s marked a turning point with the discovery that 2-aminobenzothiazoles exhibited selective cytotoxicity against leukemia cell lines, prompting systematic exploration of structure-activity relationships.
Key milestones include:
- 1985 : Identification of benzothiazole-2-thiol derivatives as potent inhibitors of tubulin polymerization
- 2001 : Development of 2-(4-aminophenyl)benzothiazoles with nanomolar IC50 values against breast cancer models
- 2018 : Rational design of benzothiazole amides leveraging amide bond polarity for improved blood-brain barrier penetration
Modern synthetic approaches like Bouchet’s photooxidative cyclization (2024) enabled efficient production of complex analogs, overcoming traditional limitations in yield and purity.
Current Significance in Medicinal Chemistry
Benzothiazole amides dominate contemporary drug discovery due to their unique bioactivity profile:
The target compound exemplifies three critical advancements:
- Fluorine incorporation at the benzothiazole C4 position reduces oxidative metabolism while maintaining planarity for target engagement
- 3,4,5-Trimethoxy substitution on the benzamide moiety enhances hydrophobic interactions with enzyme active sites
- Pyridinylmethyl group introduces hydrogen-bonding capacity for selective kinase inhibition
Recent high-throughput screens (2023–2025) identify benzothiazole amides as lead candidates against triple-negative breast cancer and drug-resistant tuberculosis, with over 120 clinical trials currently investigating related structures.
Positioning Within Contemporary Heterocyclic Chemistry Framework
Benzothiazoles occupy a privileged niche in heterocyclic chemistry due to their:
- Electronic asymmetry : Sulfur’s polarizability (χ = 2.58) versus nitrogen’s electronegativity (χ = 3.04) creates dipole moments ideal for π-π stacking
- Planar conformation : Fused ring system enables intercalation into DNA base pairs and protein hydrophobic pockets
- Synthetic versatility : Amenable to Friedel-Crafts acylations, Suzuki couplings, and Buchwald-Hartwig aminations
Comparative analysis with analogous heterocycles reveals distinct advantages:
$$
\text{Binding affinity (K}_d\text{) comparison:} \
\begin{align}
\text{Benzothiazole amides} & : 0.7-2.1\ \mu\text{M} \
\text{Benzimidazole analogs} & : 3.4-8.9\ \mu\text{M} \
\text{Indole derivatives} & : 5.2-12.3\ \mu\text{M} \
\end{align}
$$
Source: Competitive binding assays against PARP-1
The target compound’s N-(pyridin-3-yl)methyl group introduces a basic nitrogen (pKa ≈ 4.8) that improves water solubility compared to earlier lipophilic analogs. This modification addresses a key limitation in previous benzothiazole-based therapeutics while maintaining cell permeability.
Research Gaps and Scientific Rationale
Despite progress, critical challenges persist:
- Metabolic profiling : Limited data exist on cytochrome P450-mediated oxidation pathways for polysubstituted benzothiazoles
- Target promiscuity : Many derivatives inhibit multiple kinases (e.g., ABL1, EGFR, FLT3) without isoform selectivity
- Synthetic complexity : Current routes to asymmetric bis-benzothiazoles require 7–9 steps with <15% overall yields
The target compound’s design directly addresses these gaps through:
- Fluorine substitution at C4 to block common metabolic sites
- Pyridine vector group for directed hydrogen bonding with kinase specificity pockets
- Convergent synthesis approach reducing step count from 9 to 5 stages
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-29-17-10-15(11-18(30-2)21(17)31-3)22(28)27(13-14-6-5-9-25-12-14)23-26-20-16(24)7-4-8-19(20)32-23/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEFKHAWHKTQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable fluorinated precursor.
Attachment of the Trimethoxybenzamide Moiety: This involves the reaction of the benzothiazole intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives under amide coupling conditions.
Introduction of the Pyridine Ring: The final step involves the coupling of the intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have indicated that benzothiazole derivatives exhibit promising anti-tubercular properties. For instance, compounds related to N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide have shown moderate to high activity against Mycobacterium tuberculosis. A review noted that certain modifications to the benzothiazole structure can enhance efficacy against resistant strains of tuberculosis .
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| N-(4-fluoro...) | 9.2 ± 1.5 | 0.09 |
| Other derivatives | Varied | Varied |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that similar benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of methoxy groups in the structure has been linked to enhanced cytotoxicity against several cancer cell lines .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial in understanding how modifications to the chemical structure affect biological activity. The incorporation of a pyridine moiety has been shown to significantly enhance the compound's affinity for its target proteins, suggesting that further exploration of this aspect could yield even more potent derivatives .
Recent Advances
A comprehensive review published in 2023 highlighted the synthesis and biological evaluation of various benzothiazole derivatives, including those similar to this compound. The study emphasized the importance of these compounds in developing new treatments for tuberculosis and other infectious diseases .
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Iranian Journal of Pharmaceutical Research (2021)
describes six benzamide derivatives with structural similarities, such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) (Table 1).
Key Differences:
- Substituents on Benzamide Ring: The target compound has 3,4,5-trimethoxy groups, whereas compounds 4d–4i feature 3,4-dichloro or isonicotinamide groups. The trimethoxy configuration may enhance electron-donating effects compared to electron-withdrawing chlorine.
- Heterocyclic Core: The target compound uses a benzothiazole core, while 4d–4i employ thiazole rings. Benzothiazoles are known for greater aromatic stability and diverse bioactivity.
- Fluorine vs.
Table 1: Structural Comparison with Compounds from
| Compound | Benzamide Substituents | Heterocycle | Additional Groups |
|---|---|---|---|
| Target Compound | 3,4,5-Trimethoxy | Benzothiazole | 4-Fluoro, pyridin-3-ylmethyl |
| 4d | 3,4-Dichloro | Thiazole | Morpholinomethyl, pyridin-3-yl |
| 4e | 3,4-Dichloro | Thiazole | 4-Methylpiperazinyl, pyridin-3-yl |
Comparison with Natural Product Derivatives ()
identifies N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide isolated from P. guineense. This compound shares a benzothiazole core with the target but differs in substituents:
- Halogenation: The natural derivative has 4,5-dichloro groups versus the target’s 4-fluoro. Chlorine’s bulkiness and electronegativity may reduce binding affinity compared to fluorine.
- Methoxy Groups: The natural compound has 3,5-dimethoxy vs.
- Molecular Weight: The natural compound (MW ~435 g/mol) is heavier than the target (estimated MW ~428 g/mol), which could affect solubility and diffusion rates .
Industrial Analogues from BLD Pharm Ltd. (–6)
BD01129540 (3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide) shares the trimethoxybenzamide scaffold but differs in substituents:
- Thiazole vs. Benzothiazole: BD01129540 uses a simpler thiazole ring, which may reduce aromatic stacking interactions compared to the target’s benzothiazole.
- Alkyl vs. Pyridine Groups: The 2-methoxyethyl and phenyl groups in BD01129540 likely decrease polarity relative to the target’s pyridin-3-ylmethyl group, impacting membrane permeability .
Table 2: Physicochemical and Functional Comparisons
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the fluorine atom and methoxy groups enhances its pharmacological profile. The molecular formula for this compound is , with a molecular weight of approximately 373.43 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. Specifically:
- In vitro Studies : Research indicates that similar benzothiazole derivatives exhibit significant antiproliferative effects on cancer cells such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) . These compounds often induce apoptosis and inhibit cell migration.
- Mechanism of Action : The anticancer activity may be attributed to the disruption of microtubule dynamics or the induction of reactive oxygen species (ROS), leading to cell death .
Antimicrobial Activity
Benzothiazole derivatives have also been explored for their antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth through various mechanisms, including interference with bacterial DNA synthesis and cell wall formation .
Case Studies
- Antiproliferative Effects : A study on a series of benzothiazole derivatives demonstrated that modifications at specific positions significantly enhanced their antiproliferative activity against DU145 prostate cancer cells, with a GI50 value as low as 3.8 µM .
- Synthetic Approaches : Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds. For instance, Knoevenagel condensation reactions have been utilized to synthesize novel benzothiazole derivatives with enhanced biological activity .
Data Table: Biological Activity Overview
Q & A
Basic Question
- 1H/13C NMR : Assign peaks using DEPT-135/HSQC to distinguish methoxy (δ 3.8–4.0 ppm, singlet), fluorobenzothiazole (δ 7.2–8.1 ppm, doublets), and pyridine protons (δ 8.5–9.0 ppm) .
- ESI-MS : Confirm molecular weight ([M+H]+ expected at ~480–490 m/z) and fragment patterns (e.g., loss of trimethoxybenzoyl group at m/z ~320) .
- X-ray crystallography : Resolve steric clashes between the pyridinylmethyl and benzothiazole groups, as seen in analogous structures .
What contradictions exist in reported biological activities of benzothiazole derivatives, and how can they be addressed experimentally?
Advanced Question
- Contradiction : Some studies report potent antibacterial activity (MIC < 1 µg/mL) for fluorinated benzothiazoles, while others show inactivity due to poor membrane permeability .
- Resolution :
How can computational modeling predict the compound’s binding to bacterial enzyme targets?
Advanced Question
- Target Identification : Homology modeling against E. coli AcpS-PPTase (PDB: 1QR8) or FabI enoyl-ACP reductase .
- Docking Protocols :
What SAR insights guide the optimization of 3,4,5-trimethoxybenzamide derivatives?
Advanced Question
- Methoxy Groups : Removal of the 4-methoxy reduces activity by 10-fold (likely due to disrupted π-stacking) .
- Fluorine Position : 4-Fluoro on benzothiazole enhances target engagement (ΔΔG = -2.1 kcal/mol vs. 5-fluoro) .
- Pyridine Substitution : 3-Pyridinylmethyl improves solubility (logS = -3.2 vs. -4.5 for phenyl analogs) without sacrificing potency .
How do crystallization conditions affect the stability of this compound?
Advanced Question
- Solvent Selection : Recrystallization from methanol/water (7:3) yields stable monoclinic crystals (P21/c space group), while DMSO induces amorphous forms .
- Hydrogen Bonding : N–H···N interactions between benzothiazole and pyridine stabilize the lattice (distance: 2.85 Å) .
- Thermal Stability : DSC shows decomposition >200°C, with TGA mass loss consistent with trimethoxy group degradation .
What analytical techniques quantify metabolic stability in hepatic microsomes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
